
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine is a compound that features a cyclobutanamine core substituted with a 4-chloropyridin-2-ylmethyl group and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine typically involves the following steps:
Formation of the 4-chloropyridin-2-ylmethyl intermediate: This can be achieved through the reaction of 4-chloropyridine with a suitable alkylating agent.
Cyclobutanamine formation: The cyclobutanamine core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of fluorine atoms: The difluorination of the cyclobutanamine core can be carried out using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares a similar pyridine structure but lacks the cyclobutanamine core and fluorine atoms.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar to the above compound but with a methyl group substitution.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.
Uniqueness
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine is unique due to its combination of a cyclobutanamine core, difluorination, and a 4-chloropyridin-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C10H11ClF2N2 |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
N-[(4-chloropyridin-2-yl)methyl]-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C10H11ClF2N2/c11-7-1-2-14-8(3-7)6-15-9-4-10(12,13)5-9/h1-3,9,15H,4-6H2 |
InChIキー |
UKYVUBUIPJLCMO-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)NCC2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


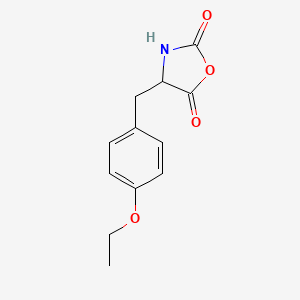
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

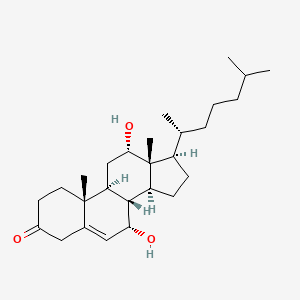

![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
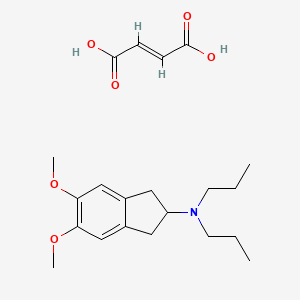
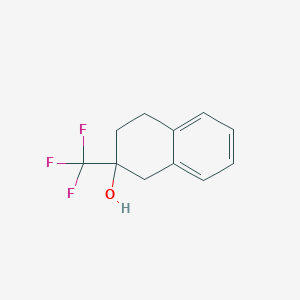
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
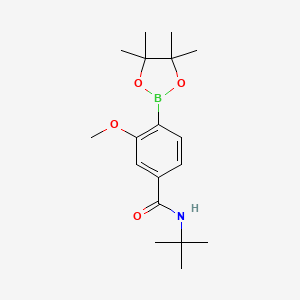
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
